molecular formula C17H12Cl2N4 B8297151 8-chloro-1-(chloromethyl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 39479-72-6

8-chloro-1-(chloromethyl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Cat. No. B8297151
Key on ui cas rn: 39479-72-6
M. Wt: 343.2 g/mol
InChI Key: LPEOOLUJVHRDAF-UHFFFAOYSA-N
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Patent
US04250094

Procedure details

A stirred mixture of chloroacetic acid, 2-(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl) hydrazide (23.7 g.) in acetic acid (280 ml.), under nitrogen was placed in an oil bath that had been preheated to 140° C. After 20 minutes the mixture was cooled and concentrated in vacuo. The residue was mixed with water, neutralized with sodium bicarbonate and extracted with chloroform. The extract was washed with brine, dried over anhydrous sodium sulfate and concentrated. Crystallization of the residue from ethyl acetate gave 18.1 g. of 8-chloro-1-(chloromethyl)-6-phenyl-4H-s-triazolo[3,4-a][1,4]benzodiazepine of melting point 187°-189° C. (dec.) and 1.74 g. of melting point 187°-189° C. (dec.). This product was the same as that obtained in Preparation 2.
Name
chloroacetic acid, 2-(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl) hydrazide
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
[Compound]
Name
8-chloro-1-(chloromethyl)-6-phenyl-4H-s-triazolo[3,4-a][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:10]([NH:12][NH:13][C:14](=O)[CH2:15][Cl:16])[CH2:9][N:8]=[C:7]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:6]=2[CH:24]=1>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[C:14]([CH2:15][Cl:16])=[N:13][N:12]=[C:10]3[CH2:9][N:8]=[C:7]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:6]=2[CH:24]=1

Inputs

Step One
Name
chloroacetic acid, 2-(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl) hydrazide
Quantity
23.7 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NCC(=N2)NNC(CCl)=O)C2=CC=CC=C2)C1
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
8-chloro-1-(chloromethyl)-6-phenyl-4H-s-triazolo[3,4-a][1,4]benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
under nitrogen was placed in an oil bath
CUSTOM
Type
CUSTOM
Details
had been preheated to 140° C
TEMPERATURE
Type
TEMPERATURE
Details
After 20 minutes the mixture was cooled
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was mixed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystallization of the residue from ethyl acetate
CUSTOM
Type
CUSTOM
Details
gave 18.1 g
CUSTOM
Type
CUSTOM
Details
that obtained in Preparation 2

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)CCl)C3=CC=CC=C3)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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